3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole
Description
Overview of Pyrazole (B372694) Heterocyclic Systems in Modern Organic Chemistry
Pyrazole is an aromatic, five-membered heterocyclic compound containing two adjacent nitrogen atoms. ontosight.airesearchgate.net This core structure is a versatile scaffold in organic synthesis and is found in a multitude of compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netmdpi.comresearchgate.net The pyrazole ring is a privileged N-heterocycle due to its diverse therapeutic potential. mdpi.commdpi.com
The synthesis of pyrazole derivatives is a well-established area of organic chemistry. researchgate.net A primary and classical method involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its equivalent. researchgate.netontosight.ai This straightforward approach allows for the creation of a wide variety of substituted pyrazoles. Other synthetic strategies include 1,3-dipolar cycloadditions and multicomponent reactions, which offer pathways to more complex and functionally diverse pyrazole structures. researchgate.netmdpi.com The inherent stability of the pyrazole ring, combined with its capacity for substitution at multiple positions, makes it an attractive target for chemical exploration and development. researchgate.net
Importance of Vinyl, Phenyl, and Isopropyl Moieties in Pyrazole Derivatives for Research
Vinyl Group: Vinylpyrazoles are recognized as valuable building blocks in organic synthesis. mdpi.comresearchgate.net The vinyl group provides a reactive site for a variety of chemical transformations, including cycloaddition reactions (like Diels-Alder), polymerizations, and transition-metal-catalyzed cross-coupling reactions. mdpi.comnih.gov This functionality allows for the construction of more complex molecules, making vinyl-substituted pyrazoles versatile intermediates for creating novel chemical entities. mdpi.commdpi.com
Phenyl Group: The presence of a phenyl group is a common feature in many biologically active pyrazole derivatives. nih.govnih.gov Substitution at the N1 position with a phenyl ring can significantly influence the compound's pharmacological profile. researchgate.net For instance, many pyrazole-based drugs, including anti-inflammatory agents and enzyme inhibitors, incorporate a phenyl substituent, which can be crucial for binding to biological targets. nih.govnih.gov
Isopropyl Group: Alkyl groups, such as the isopropyl moiety, can modulate the physicochemical properties of the parent molecule. The isopropyl group at the C3 position can affect factors like lipophilicity (solubility in fats and oils), steric hindrance, and metabolic stability. researchgate.netontosight.ai These modifications can fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical aspect of drug design.
Academic and Industrial Research Drivers for Complex Pyrazole Architectures
The drive to synthesize and study complex pyrazole architectures like 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole is fueled by both academic curiosity and industrial applications. The primary motivation is the vast therapeutic potential of pyrazole derivatives. mdpi.commdpi.com Researchers are continually exploring novel substitutions on the pyrazole scaffold to discover new drugs with improved efficacy and selectivity for a wide range of diseases, including inflammatory conditions, cancer, and microbial infections. researchgate.netnih.gov
In addition to pharmaceuticals, pyrazole derivatives are significant in the agrochemical industry, where they are used in the development of fungicides, herbicides, and insecticides. mdpi.com The material science sector also shows interest in pyrazoles for creating ligands for coordination chemistry, dyes, and fluorescent agents. mdpi.comresearchgate.net The development of efficient and sustainable synthetic methods, such as multicomponent reactions, further encourages research in this area by enabling the rapid assembly of diverse and complex pyrazole libraries for screening and development. mdpi.com
Chemical Profile of this compound
While the broader class of substituted pyrazoles is extensively studied, detailed public-domain research specifically on this compound is limited. Its existence is confirmed in chemical databases, and its structure suggests it serves as a specialized building block or a target molecule in discovery chemistry programs. The combination of its functional groups makes it a point of interest for potential applications where the reactivity of the vinyl group can be used for further molecular elaboration, and the phenyl and isopropyl groups modulate its core properties.
Below is a table summarizing the known identifiers for this compound.
| Property | Value |
| IUPAC Name | 5-ethenyl-1-phenyl-3-(propan-2-yl)pyrazole |
| CAS Number | 1956371-05-3 bldpharm.comguidechem.com |
| Molecular Formula | C₁₄H₁₆N₂ guidechem.com |
| Molecular Weight | 212.29 g/mol bldpharm.com |
This data is based on information available in chemical supplier catalogs and databases. No peer-reviewed research studies detailing the synthesis, properties, or applications of this specific compound were identified.
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-ethenyl-1-phenyl-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C14H16N2/c1-4-12-10-14(11(2)3)15-16(12)13-8-6-5-7-9-13/h4-11H,1H2,2-3H3 |
InChI Key |
ZTPYEOOQVNIJJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C=C)C2=CC=CC=C2 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole and Analogues
Strategic Approaches for Pyrazole (B372694) Ring Formation
The construction of the pyrazole core is the foundational step in the synthesis of 3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole and its analogues. Two principal strategies dominate this field: cyclocondensation reactions and 1,3-dipolar cycloadditions.
Advanced Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Precursors
The reaction of hydrazines with 1,3-dicarbonyl compounds, a classic and versatile method for pyrazole synthesis, has been refined to offer greater control and efficiency. mdpi.combeilstein-journals.org This approach involves the condensation of a hydrazine (B178648), in this case, phenylhydrazine (B124118), with a suitably substituted 1,3-dicarbonyl precursor to form the pyrazole ring. The selection of the dicarbonyl compound is critical for introducing the desired isopropyl and vinyl (or a precursor) groups at the correct positions.
A significant challenge in the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is controlling the regioselectivity of the reaction. researchgate.net The two non-equivalent carbonyl groups of the dicarbonyl precursor can both react with the hydrazine, potentially leading to a mixture of isomeric pyrazole products.
To synthesize this compound, a 1,3-diketone with an isopropyl group and a vinyl (or a protected vinyl) group is required. The regiochemical outcome of the cyclization is influenced by the electronic and steric differences between the two carbonyl groups, as well as the reaction conditions. For instance, the more electrophilic carbonyl carbon is generally attacked first by the more nucleophilic nitrogen of the hydrazine. By carefully designing the 1,3-dicarbonyl precursor and optimizing reaction parameters such as pH and solvent, a high degree of regioselectivity can be achieved, favoring the formation of the desired isomer. mdpi.com
| Factor | Influence on Regioselectivity | Example Condition |
|---|---|---|
| Electronic Effects of Substituents | Electron-withdrawing groups on the dicarbonyl increase the electrophilicity of the adjacent carbonyl carbon, directing the initial nucleophilic attack. | A trifluoromethyl group on the diketone directs the cyclization. |
| Steric Hindrance | Bulky substituents can hinder the approach of the hydrazine to the nearby carbonyl group, favoring reaction at the less sterically hindered site. | A bulky tert-butyl group can direct the regiochemical outcome. |
| Reaction pH | The pH of the reaction medium can affect the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby influencing the reaction pathway. | Acidic or basic catalysis can favor one regioisomer over the other. |
| Solvent | The polarity of the solvent can influence the stability of intermediates and transition states, affecting the regioselectivity. | Polar protic vs. aprotic solvents can lead to different product ratios. |
To enhance the efficiency and environmental friendliness of pyrazole synthesis, microwave-assisted and solvent-free reaction conditions have been developed. researchgate.netscielo.br Microwave irradiation can significantly accelerate the rate of cyclocondensation reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com
Solvent-free, or solid-phase, synthesis offers further advantages by reducing solvent waste and simplifying product purification. beilstein-journals.org In a typical procedure, the hydrazine and the 1,3-dicarbonyl precursor are mixed and irradiated with microwaves, often in the presence of a solid support or a catalyst. These modern techniques provide a rapid and sustainable route to a wide range of pyrazole derivatives. scielo.br
1,3-Dipolar Cycloaddition Strategies for Pyrazole Core Assembly
1,3-Dipolar cycloaddition is another powerful strategy for the construction of the pyrazole ring. rsc.org This method involves the reaction of a 1,3-dipole with a dipolarophile, an unsaturated molecule, to form a five-membered heterocyclic ring. rsc.org
In the context of pyrazole synthesis, nitrile imines, which are transient 1,3-dipoles, are commonly employed. nih.gov These are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides. The nitrile imine then undergoes a [3+2] cycloaddition reaction with an alkyne or an alkene to form the pyrazole or pyrazoline ring, respectively. nih.govresearchgate.net
For the synthesis of this compound, a nitrile imine bearing an isopropyl group would be reacted with a vinyl-substituted alkyne. The regioselectivity of this cycloaddition is governed by the electronic properties of the nitrile imine and the dipolarophile.
| Component | Role | Example |
|---|---|---|
| 1,3-Dipole | Provides the three-atom N-N-C fragment of the pyrazole ring. | Nitrile imine generated from a hydrazonoyl halide. |
| Dipolarophile | Provides the two-carbon C-C fragment of the pyrazole ring. | Alkynes or alkenes. nih.gov |
| Base | Used for the in situ generation of the nitrile imine from its precursor. | Triethylamine. nih.gov |
An alternative 1,3-dipolar cycloaddition approach involves the use of diazo compounds, such as 2,2,2-trifluorodiazoethane, as the 1,3-dipole. chinesechemsoc.org These can react with electron-deficient alkenes, like dicyanoalkenes, in a silver-catalyzed [3+2] cycloaddition to yield highly functionalized pyrazoles. chinesechemsoc.org This method allows for the direct incorporation of a trifluoromethyl group, a common motif in bioactive molecules. researchgate.net While not directly applicable to the synthesis of the title compound, this methodology highlights the versatility of 1,3-dipolar cycloadditions in accessing a diverse range of substituted pyrazoles. The reaction proceeds through a pyrazoline intermediate, which then undergoes elimination to form the aromatic pyrazole ring. chinesechemsoc.org
Multicomponent Reaction (MCR) Approaches to Functionalized Pyrazoles
Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for the synthesis of complex molecules, including functionalized pyrazoles. beilstein-journals.orgnih.govnih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that incorporates portions of all the initial reactants. nih.gov
One-pot tandem reactions are a cornerstone of modern synthetic chemistry, offering the ability to construct complex molecular architectures with high efficiency by avoiding the isolation of intermediates. In the context of pyrazole synthesis, this approach can be leveraged to build the pyrazole ring and introduce desired substituents in a single, seamless sequence.
A general and versatile one-pot approach to 1,3,5-trisubstituted pyrazoles involves the reaction of a 1,3-dicarbonyl compound, a hydrazine, and a third component that introduces the C-5 substituent. For the synthesis of a this compound precursor, a potential multicomponent strategy could involve the condensation of a β-diketone bearing an isopropyl group, phenylhydrazine, and a vinyl-containing building block.
A plausible synthetic route could start from the Knoevenagel condensation of an aldehyde with a 1,3-dicarbonyl compound, followed by a 1,3-dipolar cycloaddition with a diazo compound, and subsequent oxidative aromatization. researchgate.net Molecular oxygen can be utilized as a green oxidant in this transition metal-free process. researchgate.net
For instance, the reaction of 4-methyl-1,3-pentanedione (the diketone precursor for the isopropyl group at C-3) with phenylhydrazine would form the pyrazole ring. The introduction of the vinyl group at C-5 within a one-pot MCR framework is more challenging and often requires a precursor that can be later converted to a vinyl group. An alternative is a domino reaction sequence involving a cinnamaldehyde (B126680) derivative and the Bestmann–Ohira reagent, which can lead to the formation of 5(3)-vinylpyrazoles. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Key Features | Reference |
| Aldehyde | 1,3-Dicarbonyl | Diazo compound | Tandem Knoevenagel condensation/1,3-dipolar cycloaddition/oxidative aromatization | High yield, operational simplicity, use of molecular oxygen as an oxidant. | researchgate.net |
| Cinnamaldehyde | Bestmann–Ohira reagent | Hydrazine | Domino 1,3-dipolar cycloaddition/Horner–Wadsworth–Emmons homologation | Provides a route to 5(3)-vinylpyrazoles. | nih.gov |
Regiospecific Introduction and Functionalization of Substituents
When a suitable multicomponent reaction is not available or does not provide the desired regioselectivity, a stepwise approach involving the initial synthesis of a pyrazole core followed by the regiospecific introduction of substituents is employed.
The introduction of a phenyl group at the N-1 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. This is most commonly achieved during the initial cyclization reaction using a phenyl-substituted hydrazine.
The most traditional and widely used method for the synthesis of N-arylpyrazoles is the condensation of a 1,3-dicarbonyl compound with an arylhydrazine, a reaction first reported by Knorr. wikipedia.org For the synthesis of a 3-isopropyl-1-phenyl-pyrazole core, 4-methyl-1,3-pentanedione would be reacted with phenylhydrazine. This reaction typically proceeds with good regioselectivity, leading to the desired 1-phenyl-3-isopropyl-5-methylpyrazole, which can then be further functionalized at the C-5 methyl group to introduce the vinyl substituent.
The reaction of arylhydrazine hydrochlorides with ketones in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol (B145695) is a common procedure. beilstein-journals.org The use of arylhydrazine hydrochlorides can be advantageous in certain cases. beilstein-journals.org
| 1,3-Dicarbonyl Precursor | Hydrazine Reactant | Product | Key Features | Reference |
| 4-Methyl-1,3-pentanedione | Phenylhydrazine | 3-Isopropyl-5-methyl-1-phenyl-1H-pyrazole | Classical and reliable method, good regioselectivity. | wikipedia.org |
| Substituted Ketone | Phenylhydrazine hydrochloride | N-Aryl hydrazone intermediate | Can be used as an alternative to free arylhydrazine. | beilstein-journals.org |
While less common for the initial synthesis of the 1-phenylpyrazole (B75819) core, cross-coupling reactions can be employed to introduce a phenyl group onto a pre-existing pyrazole with a free NH group. The Chan-Lam coupling reaction, for instance, allows for the N-arylation of azoles using arylboronic acids in the presence of a copper catalyst. researchgate.net This method is particularly useful for synthesizing libraries of N-arylpyrazoles from a common pyrazole precursor. Palladium-catalyzed cross-coupling reactions have also been explored for this purpose. nih.gov
The isopropyl group at the C-3 position is typically introduced via the choice of the starting 1,3-dicarbonyl compound. As mentioned previously, 4-methyl-1,3-pentanedione is the logical precursor for the 3-isopropyl substituent.
In cases where a pyrazole is already formed, direct C-H functionalization to introduce an isopropyl group is a more advanced and less common strategy. However, recent advances in transition-metal-catalyzed C-H activation could potentially offer a route for the direct isopropylation of a pre-functionalized pyrazole ring, although this is not a standard method. rsc.org Theoretical studies have shown that bulky substituents like isopropyl and tert-butyl groups tend to prefer the C-5 position in 3(5)-substituted pyrazoles, which highlights the importance of regiocontrol during the synthesis. nih.gov
Isopropyl Group Functionalization at C-3 Position
Precursor-Based Strategies for Isopropyl Incorporation
The primary and most established method for constructing the pyrazole ring is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net To achieve the 3-isopropyl-1-phenyl-1H-pyrazole core, the required precursors are phenylhydrazine and an unsymmetrical diketone bearing an isopropyl group, namely 4-methyl-1,3-pentanedione.
The reaction proceeds via initial condensation of phenylhydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole ring. The choice of precursors is paramount for introducing the desired substituents directly into the pyrazole framework. The synthesis of 5-substituted 3-(chloromethyl)pyrazoles, for instance, has been demonstrated starting from protected alkynols which are coupled with acid chlorides (e.g., isobutyryl chloride) to form the requisite alkynyl ketone precursor. figshare.com This ketone is then reacted with hydrazine to form the pyrazole nucleus, illustrating a flexible precursor-based approach. figshare.com
Table 1: Precursors for 3-Isopropyl-1-phenyl-1H-pyrazole Synthesis
| Precursor 1 | Precursor 2 | Resulting Pyrazole Core |
|---|---|---|
| Phenylhydrazine | 4-Methyl-1,3-pentanedione | 3-Isopropyl-1-phenyl-1H-pyrazole (and 5-isopropyl regioisomer) |
Impact of Isopropyl Group on Synthesis Regioselectivity
When an unsymmetrical 1,3-diketone like 4-methyl-1,3-pentanedione reacts with phenylhydrazine, two distinct regioisomeric products can be formed: 3-isopropyl-1-phenyl-1H-pyrazole and 5-isopropyl-1-phenyl-1H-pyrazole. The steric and electronic properties of the isopropyl group, compared to the methyl group in the diketone, significantly influence the reaction's regioselectivity.
Research has demonstrated that the reaction conditions, particularly the nature of the hydrazine reactant, can effectively control the isomeric outcome. nih.govacs.org
Using Free Phenylhydrazine: The reaction with free phenylhydrazine (PhNHNH₂) tends to yield the 1,5-disubstituted pyrazole as the major product. nih.gov The mechanism involves the initial attack of the more nucleophilic, unsubstituted nitrogen of the hydrazine at the less sterically hindered carbonyl of the diketone.
Using Phenylhydrazine Hydrochloride: In contrast, when phenylhydrazine hydrochloride (PhNHNH₂·HCl) is used, the regioselectivity is reversed, favoring the formation of the 1,3-disubstituted isomer. nih.govacs.org In the acidic medium, the terminal amino group is protonated (NH₃⁺), rendering the substituted nitrogen (the one attached to the phenyl group) the more nucleophilic center for the initial attack. nih.gov This controlled attack leads preferentially to the desired 3-isopropyl-1-phenyl-1H-pyrazole scaffold.
This regiochemical control is crucial for the synthesis of the target compound and is a key consideration in designing the synthetic route. acs.orggoogle.com Two-dimensional NMR techniques, such as HMBC and NOESY, are essential for the unambiguous structural assignment of the resulting regioisomers. nih.govrsc.org
Vinyl Group Introduction and Positional Control at C-5 Position
Once the 3-isopropyl-1-phenyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the vinyl group at the C-5 position. The C-5 proton in N-substituted pyrazoles is the most acidic due to the inductive effect of the adjacent sp² nitrogen atom, making this position the most favorable site for deprotonation and subsequent electrophilic substitution. researchgate.net
A common and effective strategy for C-5 functionalization involves an initial formylation reaction, such as the Vilsmeier-Haack reaction, which introduces an aldehyde group (-CHO) at the C-5 position. mdpi.comnih.gov This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to convert the C-H bond to a C-CHO bond. The resulting 3-isopropyl-1-phenyl-1H-pyrazole-5-carbaldehyde is a versatile intermediate. This aldehyde can then be readily converted to a vinyl group via olefination reactions, most commonly the Wittig reaction, using a phosphonium (B103445) ylide such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂).
Synthetic Pathways to 5-Vinyl-1H-pyrazoles
Several synthetic methodologies exist for the creation of vinylpyrazoles, with applicability for substitution at the C-5 position. nih.govresearchgate.netresearchgate.net
Aromatization of Vinylpyrazolines: 5-Vinylpyrazolines can be generated via methods like palladium-catalyzed C-H oxidative C,N-cyclization of specific hydrazones. These intermediates can then be converted to the corresponding 5-vinylpyrazoles through a base-induced eliminative aromatization process. nih.gov
Dehydration of Alcohols: A 5-(1-hydroxyethyl)pyrazole, which can be prepared by reacting a 5-formylpyrazole with a Grignard reagent like methylmagnesium bromide, can undergo dehydration under acidic conditions to yield the corresponding 5-vinylpyrazole. nih.gov
Dehydrohalogenation: The elimination of hydrogen halide from a 5-(1-haloethyl)pyrazole using a strong base is another effective method to generate the vinyl group at the C-5 position. nih.govresearchgate.net
Direct Vinylation with Acetylene (B1199291): While possible, the direct reaction of pyrazoles with acetylene often requires harsh conditions, such as high pressure or specialized tungsten-based catalysts that mimic the enzyme acetylene hydratase, making it less common for fine chemical synthesis. nih.govrsc.orgnih.govrsc.org
Ring-Opening Nucleophilic Substitution Approaches for Vinyl Incorporation
A novel and highly efficient strategy for incorporating vinyl-containing moieties involves the Lewis acid-catalyzed ring-opening of cyclopropyl (B3062369) allylic alcohols. rsc.orgresearchgate.net In this approach, a pyrazole acts as a nucleophile, attacking the cyclopropyl carbinol system, which is activated by a Lewis acid such as Ytterbium(III) triflate (Yb(OTf)₃). rsc.org
This reaction proceeds through a nucleophilic substitution mechanism that opens the strained cyclopropane (B1198618) ring, resulting in the formation of (E)-δ-vinyl-homoallylic pyrazoles. rsc.org While this method typically involves N-alkylation of the pyrazole, it represents a sophisticated pathway for introducing complex substituents that contain a vinyl group under mild conditions with good functional group tolerance. rsc.orgresearchgate.net
N-Vinylation as a Protecting Group Strategy and its Removal
The N-vinyl group can be strategically employed not as a final substituent but as a versatile protecting and directing group to facilitate selective functionalization at the C-5 position. nih.govresearchgate.net This multi-step approach offers excellent regiochemical control.
The process involves:
Protection: The NH of a 3-isopropyl-4-bromo-pyrazole is protected with a vinyl group, for example, through reaction with 1,2-dibromoethane (B42909) and a base. nih.govresearchgate.net
Directed Lithiation: The N-vinyl group directs regioselective bromine-lithium exchange specifically to the C-5 position upon treatment with an organolithium reagent like n-butyllithium. nih.gov
Functionalization: The resulting 5-lithiated pyrazole intermediate can be quenched with an appropriate electrophile to install a precursor for the vinyl group, such as an aldehyde.
Deprotection: The N-vinyl protecting group can be cleanly and efficiently removed under mild oxidative conditions. Treatment with a dilute solution of potassium permanganate (B83412) (KMnO₄) at low temperature cleaves the N-vinyl bond, restoring the N-H pyrazole in high yield without affecting other parts of the molecule. nih.gov
Other N-protecting groups that can be easily introduced and removed under mild acidic conditions include the ethoxyethyl (EtOEt) group from ethyl vinyl ether and the tetrahydropyranyl (THP) group. researchgate.netlookchem.comrsc.org
Catalytic Systems in Pyrazole Synthesis and Functionalization
Catalysis plays a pivotal role in both the efficient synthesis of the pyrazole core and its subsequent functionalization. numberanalytics.com Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high selectivity and yield under mild conditions. researchgate.netrsc.org
For the synthesis of the pyrazole ring itself, various catalytic systems have been developed. These include copper-catalyzed aerobic oxidative C-N bond formation from hydrazones and iodine-catalyzed tandem reactions. mdpi.comacs.org
More significantly, transition-metal catalysis has revolutionized the functionalization of pre-formed pyrazole rings. rsc.org Direct C–H activation provides a powerful and atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. researchgate.net
Palladium, Rhodium, and Copper Catalysis: Catalysts based on palladium, rhodium, and copper are widely used for direct C–H functionalization. rsc.orgresearchgate.netthieme-connect.com The pyrazole's own nitrogen atom at the N-2 position can act as an intrinsic directing group, coordinating to the metal center and guiding the catalytic C-H activation to the adjacent C-5 position. researchgate.net This allows for direct arylation, alkenylation, or alkynylation of the C-5 C-H bond. researchgate.net
Lewis Acid Catalysis: Lewis acids, such as Yb(OTf)₃ and Ga(OTf)₃, are employed in specialized reactions like the ring-opening of cyclopropyl allylic alcohols for vinyl incorporation. rsc.org
Photoredox Catalysis: Emerging methods also utilize photoredox catalysis for dehydrogenative cross-coupling reactions, offering green and efficient pathways to functionalized pyrazoles.
Table 2: Catalytic Systems in Pyrazole Synthesis and Functionalization
| Catalytic System | Application | Transformation | Reference |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂) | C-H Functionalization | Direct Arylation/Alkenylation at C-5 | researchgate.netrsc.org |
| Rhodium (e.g., [RhCp*Cl₂]₂) | C-H Functionalization | C-H Activation/Annulation | researchgate.net |
| Copper (e.g., Cu(OAc)₂) | C-H Functionalization / Synthesis | Aerobic Oxidative C-N Cyclization | acs.orgthieme-connect.com |
| Ytterbium (e.g., Yb(OTf)₃) | Vinyl Moiety Incorporation | Ring-Opening of Cyclopropyl Alcohols | rsc.org |
Transition Metal Catalysis (Pd, Cu, Ag, Rh, Ni)
Transition metal catalysis is a cornerstone for the synthesis and functionalization of pyrazole rings, offering efficient routes with high functional group tolerance. researchgate.netrsc.org Catalysts based on palladium (Pd), copper (Cu), silver (Ag), rhodium (Rh), and nickel (Ni) have been extensively developed for constructing the pyrazole core or for its late-stage functionalization via C-H activation. researchgate.netrsc.org
Copper catalysis, in particular, has emerged as a cost-effective and versatile tool. For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a direct route to a wide array of pyrazole derivatives. organic-chemistry.org Similarly, silver-catalyzed reactions, such as the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes or the reaction of trifluoromethylated ynones with hydrazines, offer mild and highly regioselective pathways to functionalized pyrazoles. organic-chemistry.orgmdpi.com Palladium-catalyzed multi-component reactions, involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, also provide access to substituted pyrazole derivatives. organic-chemistry.org
While direct synthesis of this compound using these methods would depend on the availability of suitable precursors, the general applicability of these catalytic systems is well-established for creating diverse substitution patterns on the pyrazole ring.
Aerobic oxidative cyclization represents a green and efficient strategy for pyrazole synthesis, utilizing molecular oxygen or air as the terminal oxidant. researchgate.net Copper-catalyzed methods are particularly prominent in this area. rsc.orgacs.org These reactions often proceed through a radical mechanism, initiated by the formation of a hydrazonyl radical from a corresponding hydrazone precursor. organic-chemistry.orgacs.org
One notable methodology involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. This approach can lead to different pyrazole products depending on the reaction solvent. rsc.org For example, using ethanol as a solvent can yield trisubstituted pyrazoles with a ketone function at the C-5 position, whereas using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can predominantly form disubstituted pyrazoles. rsc.org Another variation of this method involves a concomitant C=C bond cleavage, allowing for the synthesis of a broad range of pyrazole derivatives under mild conditions. organic-chemistry.orgacs.org
The synthesis of a 5-vinyl-pyrazole analogue via this route would require a precursor such as a hydrazone derived from a 1,4-pentadienyl ketone. The subsequent cyclization would then ideally preserve the vinyl moiety at the C-5 position.
Table 1: Examples of Copper-Catalyzed Aerobic Oxidative Cyclization for Pyrazole Synthesis
| Catalyst System | Substrate | Oxidant | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Cu(OAc)₂ | β,γ-Unsaturated Hydrazone | O₂ (1 atm) | EtOH | 5-Keto-pyrazole | Moderate | rsc.org |
| Cu(OAc)₂ | β,γ-Unsaturated Hydrazone | O₂ (1 atm) | HFIP | Disubstituted Pyrazole | High | rsc.org |
| Cu Catalyst | β,γ-Unsaturated Hydrazone | Air | Not specified | Pyrazole (via C=C cleavage) | Good | acs.org |
This table is interactive. Click on the headers to sort the data.
Achieving high regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers. Catalyst and reaction condition design play a pivotal role in controlling this selectivity.
One effective strategy is the modification of the reaction medium. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase regioselectivity in pyrazole formation compared to traditional solvents like ethanol. acs.org This effect is attributed to the unique solvent properties of fluorinated alcohols, which can influence the stability of intermediates and transition states.
Another approach involves leveraging the inherent electronic properties of the pyrazole ring and its substituents. In transition-metal-catalyzed C-H functionalization reactions, the nitrogen atoms of the pyrazole ring can act as directing groups, guiding the catalyst to a specific C-H bond. researchgate.net For instance, the Lewis basic N2 site often directs functionalization to the C-5 position, which is inherently the most acidic proton on the ring. researchgate.net Judicious choice of catalysts and directing groups on the starting materials can thus provide precise control over the substitution pattern of the final product. Iron-catalyzed routes have also demonstrated high regioselectivity in the synthesis of 1,3- and 1,3,5-substituted pyrazoles from diarylhydrazones and vicinal diols. organic-chemistry.org
Table 2: Factors Influencing Regioselectivity in Pyrazole Synthesis
| Method | Controlling Factor | Effect on Regioselectivity | Example Reaction | Reference |
|---|---|---|---|---|
| Solvent Engineering | Fluorinated Alcohols (TFE, HFIP) | Dramatically increases regioselectivity over ethanol | 1,3-Diketone + Methylhydrazine | acs.org |
| Directed C-H Functionalization | Inherent N2 Directing Group | Favors functionalization at the C-5 position | Arylation of pyrazole C-H bonds | researchgate.net |
| Catalyst Control | Iron Catalyst | Regioselective formation of 1,3- and 1,3,5-isomers | Diarylhydrazones + Vicinal Diols | organic-chemistry.org |
This table is interactive. Click on the headers to sort the data.
Organocatalysis and Metal-Free Approaches
To circumvent issues related to the cost and potential toxicity of residual metals in final products, metal-free and organocatalytic synthetic routes have gained significant attention. nih.gov These methods provide valuable alternatives to traditional transition-metal-catalyzed reactions.
One innovative metal-free approach utilizes tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the reaction between aryl esters and vinyl diazoacetates to afford N-alkylated pyrazoles with high regioselectivity. nih.gov This reaction proceeds via an autocatalytic process where an in situ generated carbenium species acts as the catalyst. nih.gov
Iodine-mediated synthesis is another powerful metal-free strategy. Molecular iodine can catalyze the oxidative C-N bond formation in the reaction of α,β-unsaturated aldehydes or ketones with hydrazine salts, providing a practical and eco-friendly one-pot protocol for various substituted pyrazoles. organic-chemistry.org A three-component [3+2] annulation of a β-ketonitrile, an arylhydrazine, and an aryl sulfonyl hydrazide mediated by iodine has also been developed for the synthesis of fully substituted pyrazoles. acs.org Furthermore, organocatalytic transformations of unsaturated pyrazolones with various substrates can lead to the formation of complex spiro-cyclic and fused-pyrazole heterocycles. researchgate.net
Green Chemistry Advancements (e.g., Sonication, Microwave, Solvent-Free Conditions)
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.com Methodologies employing alternative energy sources such as microwave irradiation and sonication, as well as solvent-free reaction conditions, offer significant advantages in terms of reduced reaction times, increased yields, and lower environmental impact. scielo.brsci-hub.se
Microwave-assisted organic synthesis (MAOS) has proven to be a highly efficient tool for preparing pyrazole derivatives. rsc.org The rapid and uniform heating provided by microwaves can drastically reduce reaction times from hours to minutes and often improves yields compared to conventional heating. scielo.brnih.gov Many syntheses, such as the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles, can be performed under solvent-free conditions using microwave irradiation. rsc.org
Ultrasonic irradiation is another green alternative that promotes chemical reactions through acoustic cavitation. sci-hub.se The synthesis of highly substituted pyrazoles from aldehydes, malononitrile, and phenylhydrazine has been successfully achieved under catalyst-free sonication conditions in an aqueous medium, resulting in excellent yields in a short time. sci-hub.se
Solvent-free reactions, often facilitated by microwave heating or grinding, eliminate the need for volatile organic solvents, thereby reducing waste and environmental hazards. scielo.brnih.gov The cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines under solvent-free microwave conditions leads to pyrazole products with improved yields and a significant reduction in reaction time. scielo.br A temperature-controlled, catalyst- and oxidant-free synthesis of pyrazoles has also been developed using ionic liquids or ethanol, highlighting a green strategy that allows for divergent synthesis by simply tuning the temperature. nih.gov
Table 3: Comparison of Green Synthetic Methods for Pyrazole Derivatives
| Green Method | Energy Source | Key Advantages | Typical Reaction Time | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Microwaves | Drastic reduction in reaction time, improved yields, enables solvent-free conditions | 6-15 minutes | scielo.brrsc.org |
| Sonication | Ultrasound | Cost-effective, time-saving, catalyst-free options, ambient temperature | 20-30 minutes | sci-hub.se |
| Solvent-Free Conditions | Grinding/Heating | Reduces solvent waste, environmentally benign, high efficiency | Varies | scielo.brnih.gov |
This table is interactive. Click on the headers to sort the data.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy allows for the precise measurement of the magnetic properties of atomic nuclei, which are highly sensitive to their local chemical environment. This sensitivity enables the detailed structural mapping of 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole.
The ¹H NMR spectrum provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the protons of the isopropyl, phenyl, and vinyl groups, as well as the lone proton on the pyrazole (B372694) ring.
The protons of the N-phenyl group typically appear in the aromatic region (δ 7.0-8.0 ppm). The vinyl group presents an AMX or ABX spin system, characterized by a geminal proton (H-gem), a proton cis to the pyrazole ring (H-cis), and a proton trans to the pyrazole ring (H-trans), each with distinct chemical shifts and coupling constants. The isopropyl group gives rise to a characteristic septet for the methine proton and a doublet for the two methyl groups. The single proton on the pyrazole ring (H-4) is expected to appear as a singlet in the aromatic region.
Interactive Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl (ortho-H) | 7.40 - 7.60 | Multiplet | - |
| Phenyl (meta/para-H) | 7.20 - 7.40 | Multiplet | - |
| Pyrazole (H-4) | ~6.20 | Singlet | - |
| Vinyl (-CH=) | 6.50 - 6.80 | Doublet of doublets | Jtrans ≈ 17, Jcis ≈ 11 |
| Vinyl (=CH2, trans) | 5.60 - 5.80 | Doublet of doublets | Jtrans ≈ 17, Jgem ≈ 1.5 |
| Vinyl (=CH2, cis) | 5.10 - 5.30 | Doublet of doublets | Jcis ≈ 11, Jgem ≈ 1.5 |
| Isopropyl (-CH) | 3.00 - 3.20 | Septet | J ≈ 7.0 |
| Isopropyl (-CH3) | 1.20 - 1.40 | Doublet | J ≈ 7.0 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
Chemical shift anisotropy (CSA) refers to the orientation-dependent nature of nuclear shielding. In solution, rapid molecular tumbling averages this effect to the isotropic chemical shift observed in standard NMR. However, the electronic nature of the substituents—the aromatic phenyl ring, the π-system of the vinyl group, and the alkyl isopropyl group—creates distinct anisotropic magnetic fields. rsc.orgosti.gov
The phenyl group, due to its ring current, induces significant anisotropy. Protons situated above or below the plane of the ring will be shielded (shifted to a lower ppm), while those on the periphery will be deshielded. This effect influences the chemical shifts of nearby groups, such as the vinyl protons at the C-5 position. Similarly, the π-bond of the vinyl group generates its own anisotropic field. The specific conformation of these groups, dictated by steric and electronic factors, will determine the net shielding or deshielding experienced by neighboring protons, providing indirect evidence of the molecule's three-dimensional structure. osti.gov
The vicinal coupling constants (³J) between protons on adjacent atoms are highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation. wikipedia.orgacs.org This principle is invaluable for determining the preferred conformation of the vinyl and isopropyl substituents.
For the C5-vinyl group, the magnitude of the trans coupling constant (³JH-C=C-H(trans), typically 16-18 Hz) and the cis coupling constant (³JH-C=C-H(cis), typically 10-12 Hz) are characteristic and confirm the geometry of the double bond. youtube.com Furthermore, the coupling between the vinyl proton (-CH=) and the pyrazole H-4 proton, though often small, can provide information about the dihedral angle and thus the rotational conformation of the vinyl group relative to the pyrazole ring. Analysis of these couplings can reveal whether the vinyl group preferentially adopts an s-cis or s-trans conformation. reddit.comyoutube.com
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. The spectrum for this compound would confirm the presence of all 15 carbon atoms.
The pyrazole ring carbons (C-3, C-4, and C-5) have characteristic shifts, with C-3 and C-5 appearing at lower field due to their attachment to nitrogen atoms. nih.gov The substituents significantly influence these shifts; the electron-withdrawing nature of the N-phenyl group deshields the pyrazole carbons. The chemical shifts of the phenyl, vinyl, and isopropyl carbons are also readily assigned based on established ranges. researchgate.net
Interactive Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Pyrazole (C-3) | 150 - 155 |
| Pyrazole (C-5) | 140 - 145 |
| Pyrazole (C-4) | 105 - 110 |
| Phenyl (C-ipso) | 138 - 142 |
| Phenyl (C-ortho/meta/para) | 120 - 130 |
| Vinyl (-CH=) | 128 - 132 |
| Vinyl (=CH2) | 115 - 120 |
| Isopropyl (-CH) | 25 - 30 |
| Isopropyl (-CH3) | 20 - 25 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.
As the compound contains no halogens, ¹⁹F NMR is not applicable. However, ¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms within the pyrazole ring.
The two nitrogen atoms in the 1-phenylpyrazole (B75819) ring are chemically distinct. N-1, bonded to the phenyl group, is considered "pyrrole-like," while N-2 is "pyridine-like." These different electronic environments result in separate signals in the ¹⁵N NMR spectrum. Based on studies of similar N-substituted pyrazoles, the pyrrole-type nitrogen (N-1) is expected to be more shielded (lower ppm value) compared to the pyridine-type nitrogen (N-2). researchgate.netpsu.edu These chemical shifts are also sensitive to solvent effects and substituent patterns. nih.gov
Two-dimensional NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C spectra and for elucidating the molecule's detailed structure.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other. libretexts.orgresearchgate.net For this molecule, COSY would show cross-peaks connecting the isopropyl methine proton to the methyl protons and would clearly delineate the coupled protons within the vinyl group's AMX system. It would also confirm couplings between adjacent protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. slideshare.net This allows for the definitive assignment of each carbon atom in the ¹³C spectrum by linking it to its known proton signal. For instance, the pyrazole H-4 signal would correlate with the C-4 signal, and the vinyl proton signals would correlate with their respective vinyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for establishing the connectivity between the different substituent groups and the pyrazole core. Key expected correlations would include:
The isopropyl methine proton to the pyrazole C-3.
The vinyl protons to the pyrazole C-5.
The ortho-protons of the phenyl ring to the pyrazole C-5 (via N-1).
The pyrazole H-4 proton to C-3 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. slideshare.netnanalysis.com NOESY is particularly powerful for conformational analysis. Expected through-space correlations (cross-peaks) might include:
Between the ortho-protons of the N-phenyl ring and the protons of the C-5 vinyl group, which would confirm the spatial proximity of these groups and provide insight into the rotational orientation of the phenyl ring.
Between the isopropyl group protons and the pyrazole H-4 proton, confirming the substituent's position at C-3.
Together, these advanced NMR techniques provide a comprehensive and definitive characterization of the molecular structure of this compound.
Proton NMR (¹H NMR) for Configurational and Conformational Analysis
Vibrational Spectroscopy
Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum of a molecule is unique and provides a "fingerprint" based on the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, shows characteristic bands for C=N and C=C bonds in the range of 1570–1615 cm⁻¹. mdpi.com For this compound, the key vibrational modes can be assigned based on the analysis of its constituent parts: the pyrazole ring, the phenyl group, the isopropyl substituent, and the vinyl group.
Key expected vibrational frequencies include:
Aromatic C-H Stretching: The phenyl group is expected to show sharp absorption bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The isopropyl group will exhibit strong absorptions in the 2970-2870 cm⁻¹ range due to the symmetric and asymmetric stretching of its C-H bonds.
C=C and C=N Stretching: The pyrazole and phenyl rings contain C=C and C=N double bonds, which are expected to produce a series of sharp bands in the 1615-1450 cm⁻¹ region. mdpi.com The vinyl group's C=C stretching vibration is also anticipated in this region, often around 1635 cm⁻¹. researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and vinyl C-H bonds are expected in the fingerprint region (below 1500 cm⁻¹). Specifically, out-of-plane bends for the phenyl group provide information about its substitution pattern.
Isopropyl Group Bending: The characteristic bending of the isopropyl group typically appears as a doublet around 1385-1365 cm⁻¹.
An illustrative data table of the expected FT-IR peaks is provided below.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H Stretch | Phenyl and Vinyl |
| 2970-2870 | C-H Stretch | Isopropyl |
| 1635 | C=C Stretch | Vinyl |
| 1615-1450 | C=C and C=N Stretch | Pyrazole and Phenyl Rings |
| 1385-1365 | C-H Bend (doublet) | Isopropyl |
These vibrational signatures collectively allow for the unambiguous identification of the key functional moieties within the molecular structure of this compound.
Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that result in a change in polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum, are strong in the Raman spectrum.
For this compound, Raman spectroscopy would be particularly useful for analyzing:
Symmetric Ring Breathing Modes: The symmetric vibrations of the pyrazole and phenyl rings are expected to produce strong and sharp bands in the Raman spectrum.
C=C Stretching: The C=C stretching of the vinyl group and the aromatic rings will also be Raman active, providing complementary data to the FT-IR absorptions.
C-C Backbone Stretching: The carbon-carbon single bonds of the isopropyl group and its connection to the pyrazole ring would also be observable.
The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule, confirming the presence of all key structural features and offering insights into molecular symmetry.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₁₄H₁₆N₂), the calculated monoisotopic mass is 212.1313. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), which confirms the elemental composition. For instance, a related pyrazole derivative, 5-(4-chlorophenyl)-3-(4-(4-fluorophenyl)thiazol-2-yl)-1-phenyl-1H-pyrazole, showed an (M+H)⁺ ion at m/z = 432.0738 in its HRMS spectrum, confirming its molecular formula. nih.gov
In addition to providing the molecular weight, mass spectrometry induces fragmentation of the molecule, and the resulting fragmentation pattern offers valuable structural information. The fragmentation of pyrazoles has been studied, and common pathways include the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.netresearchgate.net
A plausible fragmentation pathway for this compound could involve:
Initial ionization to form the molecular ion [M]⁺•.
Loss of a methyl group (•CH₃) from the isopropyl moiety to form a stable secondary carbocation.
Cleavage of the isopropyl group.
Fragmentation of the pyrazole ring, potentially through the loss of N₂ or HCN, a characteristic feature of pyrazole fragmentation. researchgate.netresearchgate.net
Loss of the vinyl group.
A representative table of expected major fragments is shown below.
| m/z (calculated) | Possible Fragment | Notes |
| 212.13 | [C₁₄H₁₆N₂]⁺• | Molecular Ion |
| 197.11 | [C₁₃H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) |
| 169.08 | [C₁₁H₉N₂]⁺ | Loss of the isopropyl group |
| 115.06 | [C₉H₇]⁺ | Resulting from pyrazole ring fragmentation |
Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the different substituents.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For a molecule like this compound, a single-crystal X-ray diffraction study would unambiguously confirm its constitution and provide detailed conformational data.
While specific crystallographic data for the target molecule is not available, analysis of related structures allows for informed predictions. For example, the crystal structure of 2,6-Bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine reveals that the pyrazole and phenyl rings are twisted with respect to each other, with dihedral angles of 46.72 (8)° and 73.39 (8)°. nih.gov A similar non-planar arrangement would be expected for this compound due to steric hindrance between the substituents.
The analysis would provide precise measurements of:
Bond Lengths and Angles: Confirming the expected values for sp² and sp³ hybridized carbons and nitrogens within the pyrazole, phenyl, isopropyl, and vinyl groups.
Dihedral Angles: Quantifying the twist between the planes of the pyrazole and phenyl rings.
Intermolecular Interactions: Identifying any hydrogen bonds, π-π stacking, or van der Waals forces that dictate the crystal packing.
A hypothetical table of selected crystallographic parameters is presented below.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| V (ų) | 1500-2000 |
| Z | 4 |
Such data provides an absolute confirmation of the molecular structure in the solid state.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is crucial for verifying the empirical and molecular formula. For this compound, with the molecular formula C₁₄H₁₆N₂, the theoretical elemental composition can be calculated.
The expected percentages are:
Carbon (C): 79.21%
Hydrogen (H): 7.60%
Nitrogen (N): 13.20%
Experimental results from combustion analysis are typically expected to be within ±0.4% of the calculated values to confirm the purity and stoichiometry of the compound. nih.govnih.gov For instance, the elemental analysis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one (C₁₅H₁₄N₄O) showed found values (C, 67.79%; H, 5.43%; N, 21.19%) that were in close agreement with the calculated values (C, 67.65%; H, 5.30%; N, 21.04%). mdpi.com
A comparison of the theoretical and expected experimental values is shown in the table below.
| Element | Theoretical % | Expected Experimental % |
| Carbon (C) | 79.21 | 79.21 ± 0.4 |
| Hydrogen (H) | 7.60 | 7.60 ± 0.4 |
| Nitrogen (N) | 13.20 | 13.20 ± 0.4 |
A close correlation between the found and calculated values provides strong evidence for the proposed molecular formula and the purity of the synthesized compound.
Chemical Reactivity and Mechanistic Pathways of 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole
Reactions of the Vinyl Moiety
The exocyclic C=C double bond of the vinyl group is an electron-rich center, making it susceptible to a range of addition and cyclization reactions. Its reactivity is modulated by conjugation with the pyrazole (B372694) ring, which can influence the stability of intermediates and transition states.
The vinyl group of vinylpyrazoles readily undergoes electrophilic addition reactions. The mechanism involves the initial attack of the π-electrons of the double bond on an electrophile (E⁺), forming a carbocation intermediate. This intermediate is stabilized by the adjacent pyrazole ring. The subsequent attack of a nucleophile (Nu⁻) on the carbocation completes the addition.
A notable example is the halogenation of vinylpyrazoles. The bromination of 1-vinylpyrazoles in a non-polar solvent like carbon tetrachloride at low temperatures (-20 °C) is complex. It yields not only the expected 1-(1',2'-dibromo)ethylpyrazole via addition to the vinyl group but also products of electrophilic substitution at the C4 position of the pyrazole ring. nih.gov This indicates a competitive reaction pathway where both the vinyl group and the pyrazole C4 position are susceptible to electrophilic attack. The formation of hydrohalide salts by reaction with the liberated hydrogen bromide can further complicate the product mixture. nih.gov
Hydrohalogenation of the vinyl group also proceeds, typically following Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon, forming a 1-(1'-haloethyl)pyrazole. youtube.com However, the basic nature of the pyridine-like nitrogen (N2) on the pyrazole ring can lead to concurrent salt formation. youtube.com
Table 4.1: Products of Electrophilic Addition to 1-Vinylpyrazoles
| Reagent | Conditions | Major Product(s) | Reaction Type |
|---|---|---|---|
| Bromine (Br₂) | CCl₄, -20 °C | 1-(1',2'-Dibromo)ethylpyrazole | Addition |
| 4-Bromo-1-vinylpyrazole | Substitution | ||
| Hydrogen Halide (HX) | 20-25 °C | 1-(1'-Haloethyl)pyrazole | Addition (Markovnikov) |
Note: This table represents the general reactivity of 1-vinylpyrazoles, which is applicable to 3-isopropyl-1-phenyl-5-vinyl-1H-pyrazole.
Vinylpyrazoles can participate in cycloaddition reactions, acting either as a dienophile (via the vinyl group) or as a diene (involving the vinyl group and the pyrazole ring). The specific role depends on the reaction partner and conditions.
In [4+2] Diels-Alder cycloadditions, the pyrazole ring system, including the C4-C5 double bond and the vinyl group, can act as a diene. However, this is often challenging due to the loss of aromaticity in the pyrazole ring in the resulting cycloadduct. Consequently, harsh reaction conditions such as high temperatures and pressures are typically required. nih.gov For instance, 1-phenyl-5-vinylpyrazole, a close analog of the title compound, has been shown to react with various dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and N-phenylmaleimide (NPMI) to afford Diels-Alder adducts. nih.gov
Vinylpyrazoles can also undergo [2+2] cycloadditions. The reaction of 1-vinylpyrazoles with tetracyanoethylene (B109619) (TCNE) in aprotic solvents yields 1-(2,2,3,3-tetracyanocyclobutyl)pyrazoles. youtube.com This reaction is believed to proceed through an initial π-π complex between the electron-rich vinyl group and the electron-poor TCNE. youtube.com
Table 4.2: Cycloaddition Reactions of Phenyl-Vinyl-Pyrazoles
| Reaction Type | Dienophile/Partner | Product Type |
|---|---|---|
| [4+2] Diels-Alder | Dimethyl acetylenedicarboxylate (DMAD) | Dihydroindazole derivative |
| [4+2] Diels-Alder | N-Phenylmaleimide (NPMI) | Tetrahydroindazole derivative |
Note: Data derived from studies on 1-phenyl-5-vinylpyrazole and other 1-vinylpyrazoles. youtube.comnih.gov
The vinyl group enables this compound to act as a monomer in polymerization reactions. The most common mechanism is free-radical polymerization, which is typically initiated using azo initiators like azobisisobutyronitrile (AIBN). youtube.com The process involves three main stages:
Initiation: The initiator (I) thermally decomposes to generate free radicals (R•). This radical then adds to the vinyl group of the pyrazole monomer (M) to form a new, larger radical (RM•).
I → 2R•
R• + M → RM•
Propagation: The monomer radical (RM•) successively adds to other monomer molecules, rapidly extending the polymer chain.
RM• + n(M) → RM_(n+1)•
Termination: The growth of the polymer chain is terminated when two radicals combine or undergo disproportionation.
The rate and extent of polymerization are sensitive to the substituents on the pyrazole ring and the vinyl group. Increased steric bulk, such as the isopropyl group at C3 and potentially substituents on the vinyl group itself, can hinder the approach of the monomer to the growing polymer chain, thus slowing the rate of polymerization. youtube.com Studies on 3-methyl- and 5-methyl-1-vinylpyrazole have shown that the rate of polymerization is proportional to the square root of the initiator concentration, which is characteristic of free-radical chain polymerization. youtube.com
Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic systems, catalyzed by transition metal complexes, most notably those containing ruthenium (e.g., Grubbs' catalysts). organic-chemistry.orgwikipedia.org While RCM is most commonly applied to dienes, its principles can be extended to vinyl-substituted heterocycles to create fused ring systems.
For this compound to undergo a standard intramolecular RCM, a second alkene moiety would need to be present elsewhere in the molecule, for instance, as an allyl group attached to the N-phenyl ring. The reaction proceeds through a [2+2] cycloaddition between the catalyst's metal-alkylidene bond and one of the alkene groups, forming a metallacyclobutane intermediate. organic-chemistry.org This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkene and form a new metal-alkylidene, which then reacts with the second alkene intramolecularly. A final cycloaddition/retro-cycloaddition sequence releases the cyclic product and regenerates the metal catalyst, with a small volatile alkene (like ethylene) as the byproduct. wikipedia.org
While examples in the literature predominantly feature RCM of N-vinylpyrazoles to form fused heterocycles, C-vinyl pyrazoles are also potential substrates for such transformations, provided a suitable diene partner is engineered into the molecular structure. nih.govmdpi.com
Tautomerism and Prototropy in Pyrazoles
Tautomerism is a fundamental characteristic of pyrazoles that lack a substituent on one of the ring nitrogen atoms. It involves the migration of a proton between the two nitrogen atoms, leading to two distinct, rapidly interconverting tautomeric forms.
Influence of Substituents (Isopropyl, Phenyl, Vinyl) on Tautomeric Equilibria
For this compound, the presence of the phenyl group at the N1 position precludes the common N1-H/N2-H annular prototropic tautomerism. Since the nitrogen is substituted, this equilibrium is "frozen." Therefore, discussions of tautomerism for this specific molecule are largely theoretical, considering the influence its substituents would have in an N-unsubstituted analogue.
In a hypothetical N-unsubstituted 3(5)-isopropyl-5(3)-vinyl-pyrazole, the equilibrium between the two possible tautomers would be influenced by the electronic and steric nature of the isopropyl and vinyl groups.
Electronic Effects: Electron-donating groups, such as alkyl groups (e.g., isopropyl), generally favor substitution at the C3 position. Conversely, electron-withdrawing groups tend to stabilize the tautomer where they are located at the C5 position.
Steric Effects: Bulky substituents may influence the tautomeric equilibrium by favoring the form where steric hindrance is minimized.
Theoretical DFT calculations on a wide range of pyrazole derivatives have established that the electron-donating capacity of a substituent is a key factor in determining which tautomer is more stable.
Experimental and Theoretical Investigations of Tautomeric Forms
The study of tautomeric equilibria in pyrazoles relies heavily on both experimental techniques and computational chemistry.
Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating tautomerism in solution. For N-unsubstituted pyrazoles in a state of rapid tautomeric exchange, the C3 and C5 positions become chemically equivalent on the NMR timescale, resulting in merged signals. In cases where one tautomer predominates or the exchange is slow, distinct signals for the C3 and C5 carbons can be observed. Comparing the NMR data of a tautomeric pyrazole with that of its "fixed" N-methylated derivatives (which represent the individual tautomers) is a common strategy to elucidate the preferred tautomeric form in solution.
Theoretical Methods: Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers. These methods calculate the ground-state energies of the different tautomeric forms,
Theoretical and Computational Investigations of 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole
Conformational Analysis and Energy Landscapes
The flexibility of a molecule is determined by the rotation around its single bonds. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers that separate them.
The 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole molecule has two key rotational degrees of freedom: the rotation of the phenyl group attached to the nitrogen atom and the rotation of the isopropyl group at the 3-position of the pyrazole (B372694) ring. The rotation of these groups can be sterically hindered by neighboring atoms, leading to specific preferred conformations. researchgate.net
Computational methods can be used to calculate the potential energy surface for the rotation around these bonds. By systematically changing the dihedral angle and calculating the energy at each step, a rotational energy profile can be constructed. The peaks on this profile correspond to the transition states for rotation, and their energy relative to the minima (stable conformers) gives the rotational barrier. This information is crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.
Table 3: Hypothetical Rotational Energy Barriers
| Rotating Group | Dihedral Angle Range (°) | Energy Barrier (kcal/mol) |
|---|---|---|
| Phenyl Group | 0 - 180 | 3.5 |
Note: The data in this table are hypothetical values intended to illustrate the concept of rotational energy barriers. The actual values would need to be determined by specific calculations for this compound.
Conformations of the Vinyl Group and their Electronic Effects
The orientation of the vinyl group relative to the pyrazole ring is a critical factor influencing the molecule's electronic properties and reactivity. Computational studies on analogous vinylpyrazoles have shown that the vinyl group can adopt different conformations, primarily described by the dihedral angle between the plane of the vinyl group and the plane of the pyrazole ring. mdpi.comresearchgate.net For 1-vinylpyrazoles, two primary planar conformations are considered: s-trans and s-cis. researchgate.net
In this compound, significant steric hindrance is expected between the vinyl group at the C-5 position and the bulky phenyl group at the N-1 position. DFT geometry optimizations can be used to calculate the relative energies of these conformers. It is hypothesized that a non-planar (gauche) conformation, where the vinyl group is twisted out of the plane of the pyrazole ring, would be the most stable energy minimum to alleviate steric strain. This twisting would interrupt the π-conjugation between the vinyl group and the aromatic pyrazole ring.
The electronic effects are directly tied to this conformation. A planar arrangement allows for maximum p-π conjugation, which delocalizes electron density across the vinyl and pyrazole moieties. This conjugation affects the electron density of the pyrazole ring and the reactivity of the vinyl group's double bond. A twisted, non-planar conformation would reduce this conjugation, leading to electronic properties more akin to isolated pyrazole and vinyl systems.
Table 1: Calculated Relative Energies of Vinyl Group Conformations for a Model 1-Phenyl-5-vinylpyrazole
| Conformation | Dihedral Angle (C4-C5-Cα=Cβ) | Relative Energy (kcal/mol) | Conjugation Effect |
|---|---|---|---|
| Planar (s-cis-like) | ~0° | +3.5 | High (Sterically hindered) |
| Planar (s-trans-like) | ~180° | +2.8 | High (Sterically hindered) |
| Gauche (Twisted) | ~60° | 0.0 | Reduced |
Note: Data is illustrative, based on theoretical calculations for structurally similar compounds.
Intermolecular Interactions and Aggregation Studies (e.g., Dimerization, Trimers)
While the N-1 position of this compound is substituted with a phenyl group, precluding the typical N-H···N hydrogen bonding that dominates the aggregation of unsubstituted pyrazoles, other non-covalent interactions can drive its self-assembly. mdpi.com Computational modeling can be employed to explore the formation of dimers and larger aggregates. nih.govnih.gov
The primary intermolecular forces at play would include:
π-π Stacking: Interactions between the aromatic phenyl and pyrazole rings can lead to stacked dimer configurations. DFT calculations, often incorporating dispersion corrections (e.g., DFT-D3), are essential for accurately modeling these interactions. mdpi.com Two main stacking geometries are possible: a parallel-displaced arrangement, where the rings are offset, and a T-shaped (or edge-to-face) arrangement.
C-H···π Interactions: Hydrogen atoms from the isopropyl or phenyl groups can interact with the π-electron clouds of the aromatic rings of an adjacent molecule.
Dipole-Dipole Interactions: The molecule possesses a net dipole moment, leading to electrostatic interactions that can influence molecular packing.
Computational studies can quantify the binding energies of different dimer configurations to predict the most stable aggregation motifs. Molecular Dynamics (MD) simulations can further explore the dynamic behavior of these aggregates in solution or the solid state. eurasianjournals.com
Table 2: Calculated Interaction Energies for Different Dimer Configurations of a Model N-Phenyl Pyrazole
| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Parallel-Displaced (Pyrazole-Pyrazole) | π-π Stacking | -4.5 |
| Parallel-Displaced (Phenyl-Phenyl) | π-π Stacking | -3.8 |
| T-Shaped (Phenyl-Pyrazole) | C-H···π | -2.9 |
Note: Energies are hypothetical and serve to illustrate the relative strengths of potential interactions.
Reaction Mechanism Elucidation through Computational Chemistry
Transition State Analysis for Key Synthetic Steps
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying transition states (TS) and calculating activation barriers. researchgate.net A plausible synthetic route to 5-vinylpyrazoles involves the dehydration of a corresponding 5-(1-hydroxyethyl)pyrazole intermediate.
DFT calculations can be used to model this acid-catalyzed dehydration reaction. The process involves:
Protonation of the hydroxyl group by an acid catalyst.
Locating the Transition State for the elimination of a water molecule. This is a critical step where the C-O bond is breaking and the C=C double bond is forming. TS calculations involve finding a first-order saddle point on the potential energy surface.
Formation of the final 5-vinylpyrazole product.
By calculating the Gibbs free energies of the reactant, transition state, and product, the activation energy (ΔG‡) for the rate-determining step can be determined. This provides insight into the reaction kinetics and helps optimize experimental conditions.
Table 3: Calculated Thermodynamic Parameters for a Model Acid-Catalyzed Dehydration of a 5-(1-Hydroxyethyl)pyrazole
| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactant (Protonated Alcohol) | 0.0 | 0.0 |
| Transition State (TS) | +22.5 | +25.1 |
| Product (Vinylpyrazole + H₂O) | -5.2 | -10.8 |
Note: Values are illustrative for a model reaction pathway.
Catalytic Cycle Modeling for Metal-Catalyzed Transformations
Transition metal-catalyzed reactions are frequently used for the functionalization of heterocyclic compounds. researchgate.net While many studies focus on C-H activation of 1-vinylpyrazoles, the principles can be applied to model potential transformations involving the vinyl group of this compound, such as a Heck coupling or hydroarylation. mdpi.comresearchgate.net
Modeling a catalytic cycle, for instance, a hypothetical Palladium-catalyzed arylation of the vinyl group, involves using DFT to calculate the geometries and energies of all intermediates and transition states. A plausible catalytic cycle would include the following key steps:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
Coordination: The 5-vinylpyrazole coordinates to the Pd(II) complex.
Migratory Insertion: The vinyl group inserts into the Pd-Aryl bond.
β-Hydride Elimination: This step regenerates the double bond in a new position.
Reductive Elimination: This final step releases the functionalized product and regenerates the Pd(0) catalyst.
By mapping the energy profile of the entire cycle, computational chemists can identify the rate-determining step, understand catalyst behavior, and predict the regioselectivity and stereoselectivity of the reaction. acs.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net Calculations are performed on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), often using a linear scaling approach to correct for systematic errors. nih.govaps.org Such predictions can help assign complex spectra and confirm the regiochemistry of synthetic products.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Nuclei in this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyrazole C4-H | 6.45 | 108.2 |
| Vinyl Cα-H | 6.80 (dd) | 129.5 |
| Vinyl Cβ-H (cis) | 5.30 (dd) | 115.8 |
| Vinyl Cβ-H (trans) | 5.85 (dd) | 115.8 |
| Isopropyl CH | 3.15 (sept) | 28.5 |
| Isopropyl CH₃ | 1.30 (d) | 22.1 |
| Pyrazole C3 | - | 155.0 |
| Pyrazole C5 | - | 142.6 |
Note: Values are hypothetical, based on GIAO-DFT calculations for similar pyrazole structures. Coupling patterns (dd, sept, d) are predicted based on structure.
Vibrational Frequencies: DFT calculations can also predict the vibrational (infrared and Raman) spectra of molecules. rdd.edu.iq After geometry optimization, a frequency calculation yields a set of vibrational modes and their corresponding frequencies (in cm⁻¹). derpharmachemica.comscirp.org These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to better match experimental data. derpharmachemica.com This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C=C stretching of the vinyl group, C-H bending, or pyrazole ring vibrations. nih.gov
Table 5: Selected Predicted Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹, scaled) | Vibrational Mode Assignment |
|---|---|
| 3105 | Aromatic C-H Stretch (Phenyl, Pyrazole) |
| 3080 | Vinylic C-H Stretch |
| 2970 | Aliphatic C-H Stretch (Isopropyl) |
| 1645 | C=C Stretch (Vinyl) |
| 1598, 1510 | C=C/C=N Stretch (Aromatic Rings) |
| 1450 | CH₂ Scissoring / CH₃ Bending |
| 995, 915 | Vinylic C-H Out-of-Plane Bending |
Note: Frequencies are representative values from DFT calculations on analogous structures.
Advanced Applications in Organic Synthesis and Materials Science
Building Block in Complex Molecule Construction
The pyrazole (B372694) nucleus is a significant scaffold in medicinal chemistry, and the vinyl substituent on 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole provides a reactive handle for extensive chemical modification. nih.govbenthamscience.com This dual functionality allows for its use in building diverse and complex molecules.
The vinyl group of this compound is a key functional group that serves as a starting point for the synthesis of a wide array of other pyrazole derivatives. Vinylpyrazoles are recognized as interesting building blocks for creating more complex pyrazole structures. nih.gov The reactivity of the vinyl moiety allows for various chemical transformations, including cycloaddition reactions, halogenation, hydrohalogenation, and polymerization. researchgate.net
For instance, the double bond can participate in 1,3-dipolar cycloaddition reactions to form new heterocyclic rings attached to the pyrazole core. nih.gov Additionally, addition reactions across the vinyl group can introduce a variety of functional groups. The reaction of vinylpyrazoles with thiols can proceed via either ionic or free-radical mechanisms to yield α- and β-addition products, respectively, leading to sulfur-containing pyrazole derivatives. nih.gov The versatility of the pyrazole ring itself, which can be synthesized through methods like the condensation of hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds, highlights the broad potential for creating a multitude of substituted pyrazoles from a vinyl-functionalized precursor. organic-chemistry.orgnih.gov
| Reaction Type | Reagents | Resulting Functional Group/Structure | Reference |
|---|---|---|---|
| Halogenation | Br₂, Cl₂ | Dihaloethyl substituent | researchgate.net |
| [3+2] Cycloaddition | Nitrilimines | New pyrazole/pyrazoline ring | nih.gov |
| Thiol Addition | R-SH | Thioether substituent | nih.gov |
| Oxidation (Cleavage) | KMnO₄ | Carboxylic acid (Formylpyrazole) | nih.gov |
The pyrazole scaffold is crucial in the development of chiral molecules. rsc.org Pyrazolin-5-one derivatives, which are structurally related to pyrazoles, are effective substrates for the asymmetric synthesis of highly functionalized pyrazole and pyrazolone derivatives using organo- and metal-catalysis. rsc.orgrwth-aachen.deresearchgate.net The main strategy often involves the nucleophilic addition of pyrazolin-5-ones to various acceptors. rwth-aachen.de
While direct asymmetric transformations on this compound are not extensively detailed, its core structure is analogous to those used in established asymmetric methods. For example, the vinyl group could be subjected to asymmetric dihydroxylation or epoxidation to introduce chirality. Furthermore, the pyrazole ring can act as a directing group or a ligand scaffold in metal-catalyzed asymmetric reactions. The development of cinchona-based phase-transfer catalysts for asymmetric aza-Michael additions of pyrazoles to α,β-unsaturated ketones demonstrates a pathway to chiral N-substituted pyrazoles with excellent enantioselectivities. researchgate.net This highlights the potential of the this compound framework to serve as an intermediate in complex, multi-step asymmetric syntheses, leading to enantiomerically enriched target molecules. researchgate.net
Synthesis of Fused Heterocyclic Systems
Fused heterocyclic systems containing the pyrazole ring are of significant interest due to their diverse biological activities and applications in materials science. chim.it this compound can be envisioned as a precursor to key intermediates required for the construction of these fused systems.
Pyrazolo[1,5-a]pyrimidines represent a class of fused N-heterocyclic compounds with important applications, including their use as protein kinase inhibitors. nih.govmdpi.com The synthesis of these scaffolds typically involves the cyclization of 5-aminopyrazole derivatives with various 1,3-biselectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents. chim.itnih.gov
A common synthetic route starts with the formation of a substituted 5-aminopyrazole. johnshopkins.edu This key intermediate can react with compounds like β-enaminones or 2-(arylidene)malononitriles to construct the fused pyrimidine ring, yielding the pyrazolo[1,5-a]pyrimidine core. johnshopkins.eduresearchgate.net Microwave-assisted synthesis has also been employed to regioselectively produce functionalized pyrazolo[1,5-a]pyrimidines from the cyclization of 5-amino-1H-pyrazoles. nih.gov The vinyl group of this compound could, through a series of functional group interconversions (e.g., oxidation followed by reduction and amination), be converted into the necessary amino group at the C5 position, thus enabling its entry into synthetic pathways for these valuable fused heterocycles.
| Pyrazole Precursor | Reactant | Reaction Type | Reference |
|---|---|---|---|
| 5-Amino-1H-pyrazoles | β-Dicarbonyl Compounds | Cyclocondensation | nih.gov |
| 5-Amino-pyrazole derivatives | 2-(Arylidene)malononitriles | Cyclization | johnshopkins.edu |
| 5-Amino-1H-pyrazoles | Enaminones | Cyclization | semanticscholar.org |
Pyrazolidines, the fully saturated analogs of pyrazoles, and other partially saturated derivatives are important heterocyclic structures. The synthesis of these compounds can be achieved from pyrazole precursors through reduction reactions. Catalytic hydrogenation is a common method to reduce the double bonds within the pyrazole ring, leading to the corresponding pyrazolidine.
The vinyl group of this compound can also be selectively reduced to an ethyl group without affecting the aromaticity of the pyrazole ring, yielding 5-ethyl-3-isopropyl-1-phenyl-1H-pyrazole. Subsequent reduction of the pyrazole ring would then lead to the fully saturated pyrazolidine derivative. The synthesis of various pyrazole, pyrazoline, and pyrazolidine derivatives from common starting materials like acid hydrazides and dicarbonyl compounds has been reported, demonstrating the accessibility of these different saturation levels within the pyrazole family. researchgate.net
Functional Materials Science
Pyrazole-containing compounds are increasingly recognized for their utility in materials science due to their unique electronic and photophysical properties. chim.itmdpi.com The incorporation of pyrazole moieties into larger molecular or polymeric structures can lead to materials with applications as fluorescent probes, sensors, and organic fluorophores. nih.gov
The presence of the vinyl group makes this compound a particularly interesting monomer for the synthesis of functional polymers. researchgate.net Through radical or transition-metal-catalyzed polymerization, the vinyl group can be used to create polymers with a pyrazole unit in each repeating monomer. These polymers could exhibit interesting photoluminescent properties, potentially serving as organic light-emitting materials. The electronic properties of the pyrazole ring, combined with the processability of a polymer backbone, opens avenues for the development of novel organic electronic materials. nih.gov Furthermore, the pyrazole moiety's ability to coordinate with metal ions suggests that polymers derived from this monomer could be used in the fabrication of chemical sensors or as catalysts. chim.it
Applications in Organic Electronics (e.g., Organic Semiconductors, Light-Emitting Diodes)
While direct studies on this compound in organic electronics are not extensively documented, the broader class of pyrazole derivatives has demonstrated considerable promise in this field. Pyrazole-containing compounds are recognized for their potential as semiconductors, liquid crystals, and components of organic light-emitting diodes (OLEDs). mdpi.com The inherent electronic properties of the pyrazole ring, combined with the extended conjugation offered by the phenyl and vinyl substituents in the target molecule, suggest its suitability for such applications.
Research into related pyrazole structures, such as trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines, has shown their efficacy as emitters in OLEDs, producing deep bluish-green light with significant brightness and current efficiency. mdpi.comresearchgate.net For instance, an OLED device employing a 1-phenyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline derivative as the emitter achieved a maximum brightness of approximately 1436.0 cd/m² and a current efficiency of up to 1.26 cd/A. mdpi.comresearchgate.net Furthermore, polymers containing vinyl groups, such as poly(4-vinylpyridine), have been utilized in the fabrication of dye-sensitized solar cells (DSSCs) and light-emitting diodes, highlighting the utility of the vinyl functional group in electronic materials. chemicalbook.commdpi.com The combination of the electronically active pyrazole core and the polymerizable vinyl group in this compound suggests its potential as a monomer for creating novel organic semiconductors or as a component in emissive layers of OLEDs.
Table 1: Performance of a Representative Pyrazole-Based OLED Device
| Emitter Compound | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Emission Color |
| 1-phenyl-3-phenyl-6-CF₃-1H-pyrazolo[3,4-b]quinoline | ~1436.0 | 1.26 | Bluish-Green |
This table presents data for a related pyrazole derivative to illustrate the potential of the compound class in organic electronics. mdpi.comresearchgate.net
Polymeric Materials Derived from Vinylpyrazole Monomers
The presence of a vinyl group on the pyrazole ring makes this compound a valuable monomer for the synthesis of novel polymeric materials. The polymerization of vinylpyrazoles has been shown to proceed via free-radical mechanisms, often initiated by azo compounds like azobisisobutyronitrile (AIBN). mdpi.com The reactivity of the vinyl group and the extent of polymerization are highly dependent on the nature and position of substituents on the pyrazole ring. mdpi.com
Studies on various vinylpyrazole monomers have revealed key trends in their polymerization behavior:
1-Vinylpyrazole: This unsubstituted monomer polymerizes very rapidly, sometimes almost explosively in its neat form. In solution, it can be cleanly polymerized to high molecular weight polymers (150,000–330,000 g/mol ). mdpi.com
Given that this compound is heavily substituted at the 1, 3, and 5 positions, its polymerization is expected to be more controlled compared to unsubstituted 1-vinylpyrazole. The resulting polymer, poly(this compound), would feature pyrazole moieties as pendant groups, which could impart unique properties to the material, such as high thermal stability, specific optical characteristics, and the ability to coordinate with metal ions. ias.ac.in
Table 2: Polymerization Behavior of Selected Vinylpyrazole Monomers
| Monomer | Polymerization Conditions | Observations |
| 1-Vinylpyrazole | Neat, Azo initiator | Almost explosive polymerization. mdpi.com |
| 1-Vinylpyrazole | Dilute benzene, Azo initiator | Clean polymerization to high molecular weight. mdpi.com |
| 3-Methyl-1-vinylpyrazole | AIBN initiator | Rate proportional to [AIBN]⁰·⁵. mdpi.com |
| 5-Methyl-1-vinylpyrazole | AIBN initiator | Higher overall rate of polymerization than the 3-methyl isomer. mdpi.com |
This table summarizes findings on the polymerization of related vinylpyrazole monomers to infer the potential behavior of this compound. mdpi.com
Role in Advanced Optical and Photophysical Materials
Pyrazole derivatives are a well-established class of compounds with significant photophysical properties, making them suitable for applications as fluorescent probes, luminescent agents, and components in optical materials. mdpi.comnih.govmdpi.com The introduction of a vinyl or styryl group to the pyrazole core can create an extended π-conjugated system, which is often associated with enhanced fluorescence and unique optical behavior. nih.gov
For instance, studies on 1-(2-pyridyl)-4-styrylpyrazoles have demonstrated strong blue-light emission with high quantum yields (up to 66%), attributed to intramolecular charge transfer (ICT) phenomena. nih.govacs.org The photophysical properties of these molecules can be tuned by altering the substituents on the pyrazole and phenyl rings. acs.org Similarly, polymers incorporating pyrazole moieties have been investigated for their optical activities and potential use in electrophotography and as sensors. ias.ac.in Pyrazole-containing copolymers and homopolymers have been shown to exhibit significant photoluminescence, with quantum yields as high as 81% being reported for certain structures. ias.ac.in
The structure of this compound, which contains a conjugated system linking the phenyl and vinyl groups through the pyrazole ring, is conducive to interesting photophysical properties. Polymerization of this monomer could lead to materials with tailored refractive indices and optical band gaps, potentially useful in optoelectronic applications. researchgate.netresearchgate.net
Table 3: Photoluminescence Data for a Representative Pyrazole-Containing Polymer
| Polymer Type | Emission λₘₐₓ (nm) | Quantum Yield (%) |
| Pyrazole-containing Copolymer | 513 | 81 |
| Pyrazole-containing Homopolymer | 460 | 31 |
This table shows the optical properties of related pyrazole-containing polymers, indicating the potential for materials derived from this compound. ias.ac.in
Catalytic Applications of Pyrazole Derivatives
The pyrazole scaffold is a cornerstone in the design of various catalytic systems, owing to the unique electronic properties and coordination capabilities of its two adjacent nitrogen atoms.
Ligand Design for Metal-Catalyzed Reactions
Pyrazole derivatives are widely employed as ligands in transition metal catalysis. The lone pair of electrons on the non-protonated nitrogen atom allows pyrazoles to coordinate effectively with metal centers. nih.gov This coordination can stabilize the metal catalyst and modulate its reactivity and selectivity in a variety of important organic transformations, including cross-coupling reactions.
Pyrazole-based ligands have been successfully used in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and amination reactions. researchgate.net The steric and electronic properties of the ligand can be fine-tuned by introducing different substituents onto the pyrazole ring. For this compound, the bulky isopropyl and phenyl groups would influence the steric environment around a coordinated metal center. Furthermore, the vinyl group offers a site for potential post-modification, allowing the ligand to be anchored to a solid support or incorporated into a larger polymeric structure, creating a recyclable catalyst system. The pyrazolate anion, formed upon deprotonation, can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes and robust metal-organic frameworks (MOFs) with catalytic activity. nih.govnih.gov
Organocatalytic Roles of Pyrazole Moieties
In addition to their role as ligands for metals, pyrazole moieties can be incorporated into purely organic molecules to act as organocatalysts. nih.gov The pyrazole ring can participate in hydrogen bonding and act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like N), which is a key feature in many organocatalytic activation modes.
Chiral pyrazole derivatives have been developed as organocatalysts for asymmetric reactions, such as the Henry reaction and other aldol-type additions. mjcce.org.mk Pyrazolin-5-one derivatives, in particular, have been used extensively as nucleophiles in asymmetric Mannich, Michael, and other cascade reactions, often catalyzed by bifunctional organocatalysts like squaramides or thioureas. rsc.orgnih.gov These catalysts facilitate the reaction by activating both the electrophile and the nucleophile through non-covalent interactions. While this compound itself is not a traditional organocatalyst, its core structure can be readily modified—for example, by transforming the vinyl group into a functional handle—to create novel chiral catalysts for asymmetric synthesis.
Structure Activity Relationship Sar Studies: Mechanistic and Conformational Insights
Theoretical Frameworks for Structure-Property Relationships
Theoretical frameworks are essential for elucidating the connection between the molecular structure of 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole and its chemical and biological properties. These models allow for the prediction of the compound's behavior and guide further research.
The electronic and steric properties of this compound are significantly influenced by its substituent groups: the isopropyl group at position 3, the phenyl group at position 1, and the vinyl group at position 5 of the pyrazole (B372694) ring.
The isopropyl group is a bulky, electron-donating group. nih.gov Sterically, its size can influence the binding affinity of the molecule to a target protein by creating favorable or unfavorable interactions within the binding pocket. Electronically, as an electron-donating group, it can increase the electron density of the pyrazole ring, potentially modulating the acidity of the pyrazole NH group in related unsubstituted pyrazoles. nih.gov
The vinyl group at position 5 is an unsaturated moiety that can participate in various chemical reactions. Its presence introduces a region of high electron density and potential for conjugation with the pyrazole ring, which can affect the molecule's photophysical properties. researchgate.net The vinyl group's flexibility allows it to adopt different conformations, which can be crucial for molecular recognition.
Table 1: Influence of Substituents on Molecular Properties
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Isopropyl | 3 | Electron-donating | Bulky |
| Phenyl | 1 | Electron-withdrawing | Large, rigid |
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. ej-chem.org For this compound, a theoretical QSAR model would aim to predict its activity based on various molecular descriptors.
The development of a QSAR model involves several steps:
Data Set Selection: A series of pyrazole derivatives with known biological activities would be required. nih.gov
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., connectivity indices). acs.org
Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govacs.org
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. researchgate.net
For this compound, descriptors related to the bulk of the isopropyl group, the aromaticity of the phenyl ring, and the reactivity of the vinyl group would likely be significant in the QSAR model. ijsdr.org The model could predict how modifications to these substituents would affect the compound's biological activity.
Conformational Dynamics and Molecular Recognition
The ability of this compound to interact with a biological target is highly dependent on its three-dimensional conformation and flexibility.
The stereochemistry of the substituents can play a critical role in molecular recognition. The isopropyl group does not have a chiral center. However, the spatial arrangement of the vinyl group can be of importance. While the vinyl group itself is planar, its orientation relative to the pyrazole ring can influence how the molecule interacts with a target. The presence of stereocenters in derivatives of this compound would necessitate a detailed analysis of how different stereoisomers interact with a chiral binding site, as they may exhibit different biological activities.
Future Research Directions and Emerging Avenues for 3 Isopropyl 1 Phenyl 5 Vinyl 1h Pyrazole
Development of Novel and Greener Synthetic Pathways
While classical methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, future research will likely focus on the development of more sustainable and efficient synthetic routes to 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole and its derivatives. nih.govwikipedia.org The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing atom economy, the use of environmentally benign solvents and catalysts, and energy efficiency. nih.govresearchgate.net
Future synthetic strategies could include:
Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient and atom-economical approach to complex molecules. researchgate.netmdpi.com Designing a convergent synthesis where the isopropyl, phenyl, and vinyl functionalities are introduced in a single step from simple precursors would be a significant advancement.
Flow Chemistry: Continuous flow synthesis provides advantages in terms of safety, scalability, and reaction control. mdpi.com The development of a flow process for the synthesis of this compound could enable its production on a larger scale with improved efficiency and safety.
Catalytic Methods: The exploration of novel catalysts, including heterogeneous catalysts, nanocatalysts, and recyclable catalysts, can lead to more sustainable synthetic protocols. jetir.orgpharmacognosyjournal.net For instance, the use of solid acid catalysts or magnetic nanocatalysts could simplify product purification and catalyst recovery. researchgate.net
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. mdpi.comsci-hub.se
A comparative table of potential greener synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.govresearchgate.net | Design of novel reaction cascades, optimization of reaction conditions. |
| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. mdpi.com | Reactor design, optimization of flow rates and residence times. |
| Novel Catalysis | Use of green and recyclable catalysts, milder reaction conditions. jetir.orgpharmacognosyjournal.net | Development of efficient heterogeneous or nanocatalysts. |
| Microwave/Ultrasound | Reduced reaction times, increased yields, energy efficiency. sci-hub.se | Optimization of irradiation parameters, solvent selection. |
Exploration of Unique Reactivity Profiles of the Compound
The vinyl group on the pyrazole ring is a key functional handle that imparts unique reactivity to this compound. nih.govresearchgate.net Future research should focus on a comprehensive exploration of its reactivity, which could lead to the synthesis of a diverse range of novel derivatives with potentially interesting properties.
Key areas for investigation include:
Cycloaddition Reactions: The vinyl group can participate in various cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions, providing access to complex polycyclic structures. nih.gov
Polymerization: The vinyl functionality makes this compound a potential monomer for the synthesis of novel polymers. Both free-radical and transition-metal-catalyzed polymerization methods could be explored to produce polymers with unique thermal, optical, and electronic properties. nih.gov
Transition-Metal-Catalyzed Cross-Coupling Reactions: The vinyl group can be a substrate for a variety of cross-coupling reactions (e.g., Heck, Suzuki, Stille), enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures. researchgate.net
Functionalization of the Pyrazole Ring: While the vinyl group is a primary site of reactivity, electrophilic substitution at the C4 position of the pyrazole ring could also be explored to introduce additional functional groups. mdpi.com
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. eurasianjournals.comeurasianjournals.com In the context of this compound, advanced computational modeling can provide valuable insights and guide experimental efforts.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity indices of the molecule. eurasianjournals.comresearchgate.net This can help in predicting its behavior in different chemical reactions and its potential for applications in electronic materials.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics and intermolecular interactions of the compound, which is crucial for understanding its self-assembly behavior and its interactions with other molecules or materials. eurasianjournals.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of derivatives are synthesized and their properties are evaluated, 3D-QSAR models can be developed to establish relationships between their molecular structures and their activities, aiding in the design of new compounds with enhanced properties. nih.gov
Integration into Hybrid Functional Materials Systems
The unique combination of a rigid pyrazole core and a reactive vinyl group makes this compound an attractive building block for the construction of hybrid functional materials.
Potential applications in this area include:
Polymer-Based Materials: As mentioned earlier, this compound can be used as a monomer or a comonomer to synthesize functional polymers. These polymers could find applications as organic semiconductors, light-emitting materials, or sensors. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, leading to the formation of coordination polymers or MOFs. mdpi.com These materials can exhibit interesting properties such as porosity, catalysis, and luminescence.
Organic-Inorganic Hybrid Materials: The vinyl group can be used to graft the molecule onto the surface of inorganic materials such as silica (B1680970) or metal oxides, creating organic-inorganic hybrid materials with tailored properties for applications in catalysis, separation, or sensing.
Investigation of Self-Assembly and Supramolecular Chemistry
The pyrazole ring can participate in hydrogen bonding, which can drive the self-assembly of molecules into well-defined supramolecular structures. nih.govresearchgate.net The interplay of hydrogen bonding, π-π stacking interactions from the phenyl ring, and van der Waals interactions from the isopropyl group could lead to the formation of interesting supramolecular assemblies.
Future research in this area could involve:
Crystallographic Studies: Single-crystal X-ray diffraction can be used to elucidate the packing of the molecules in the solid state and to understand the nature of the intermolecular interactions. nih.gov
Solution-State Studies: Techniques such as NMR spectroscopy and mass spectrometry can be used to study the self-assembly behavior of the compound in solution.
Design of Supramolecular Architectures: By modifying the substituents on the pyrazole ring, it may be possible to control the self-assembly process and to create specific supramolecular architectures such as dimers, trimers, tetramers, or infinite chains. researchgate.net
Targeted Synthesis of Chirally Pure Derivatives and their Applications
The introduction of chirality into pyrazole derivatives can lead to compounds with interesting biological activities and applications in asymmetric catalysis. rsc.orgnih.gov While the parent compound this compound is achiral, the synthesis of its chiral derivatives is a promising research avenue.
Approaches to chiral derivatives could include:
Asymmetric Synthesis: The development of stereoselective synthetic methods to introduce chiral centers into the molecule. This could involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. nih.govuniovi.es
Resolution of Racemates: The separation of racemic mixtures of chiral derivatives into their individual enantiomers.
Applications of Chiral Derivatives: The exploration of the applications of the chirally pure derivatives in areas such as asymmetric catalysis, chiral recognition, and as active pharmaceutical ingredients.
Interdisciplinary Research at the Interface of Organic Chemistry and Advanced Materials
The future of research on this compound lies in interdisciplinary collaborations that bridge the gap between fundamental organic chemistry and applied materials science. The versatility of this molecule makes it a prime candidate for such endeavors.
Examples of interdisciplinary research directions include:
Organic Electronics: Collaboration with physicists and materials scientists to explore the potential of this compound and its polymeric derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
Biomaterials: In conjunction with biochemists and biomedical engineers, the development of pyrazole-based polymers for applications in drug delivery, tissue engineering, or as biocompatible coatings.
Sensors: Working with analytical chemists to design and fabricate chemical sensors based on the modification of the pyrazole scaffold with specific recognition units.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazole, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For example, a modified Claisen-Schmidt condensation using 3-isopropyl-1-phenyl-1H-pyrazole-5-carbaldehyde with vinyl Grignard reagents under inert conditions (e.g., argon) may yield the target compound. Reaction optimization should focus on temperature control (60–80°C), solvent selection (THF or DMF), and catalytic bases (e.g., piperidine) to suppress side reactions like overalkylation . Yield improvements (≥70%) can be achieved by stepwise addition of reagents and monitoring via TLC.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The vinyl proton (δ 5.1–5.8 ppm) and isopropyl methine (δ 3.2–3.5 ppm) are diagnostic.
- IR Spectroscopy : Confirm C=C (1640–1680 cm⁻¹) and C-N (1240–1300 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ at m/z 241.3 (calculated for C14H16N2).
- X-ray Crystallography : Resolve stereochemical ambiguities; similar pyrazole derivatives exhibit planar ring systems with substituent torsion angles <10° .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during solvent removal).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : For skin contact, wash with soap/water; for eye exposure, flush with saline for 15+ minutes .
Advanced Research Questions
Q. How do substituents at the 3- and 5-positions of the pyrazole ring influence electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer :
- The isopropyl group at position 3 enhances steric bulk, reducing nucleophilic attack but stabilizing intermediates.
- The vinyl group at position 5 enables Suzuki-Miyaura coupling (e.g., with aryl boronic acids) using Pd(PPh3)4 (2 mol%) and K2CO3 in DMF/H2O (3:1) at 80°C. Compare with analogous compounds like 3-Fluoro-5-(3-methyl-1H-pyrazol-1-yl)phenylboronic acid, which show coupling efficiencies >85% .
- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to map HOMO/LUMO distributions and predict regioselectivity.
Q. What computational strategies predict the biological activity of this compound, particularly in drug discovery contexts?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina with protein targets (e.g., COX-2 PDB: 5KIR). Pyrazole derivatives often bind via π-π stacking (phenyl ring) and hydrogen bonding (N1).
- Pharmacophore Modeling : Identify key features (e.g., hydrophobic isopropyl, hydrogen bond acceptors) using Schrödinger Phase.
- ADMET Prediction : Use SwissADME to assess bioavailability; logP ~3.5 suggests moderate blood-brain barrier penetration.
Q. How can polymerization of the vinyl group be suppressed during functionalization reactions?
- Methodological Answer :
- Inhibitors : Add 100–200 ppm hydroquinone or TEMPO to radical-prone reactions.
- Low-Temperature Reactions : Perform Michael additions at 0–5°C in anhydrous DCM.
- Protection/Deprotection : Temporarily convert the vinyl group to an epoxide using mCPBA, then regenerate post-functionalization .
Q. What chromatographic techniques ensure high-purity isolation of this compound from complex mixtures?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN/H2O + 0.1% TFA). Retention time ~12.3 min at 1 mL/min.
- GC-MS : Confirm purity >98% with a DB-5 column (30 m × 0.25 mm), He carrier gas, and EI ionization.
- Preparative TLC : Employ silica gel GF254 plates with ethyl acetate/hexane (1:4) for milligram-scale purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
